4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride
Description
Properties
IUPAC Name |
4-[(2-methylpropylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)7-12-8-10-3-5-11(13)6-4-10;/h3-6,9,12-13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQSUJGGZKGHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Selection
The reductive amination pathway leverages 4-hydroxybenzaldehyde or its protected analogs as starting materials. To mitigate phenolic hydroxyl group reactivity, protection as an ethoxy derivative (e.g., 4-ethoxybenzaldehyde) is often employed. Reaction with 2-methylpropylamine (isobutylamine) in ethanol or tetrahydrofuran generates the corresponding imine intermediate, which is subsequently reduced using potassium borohydride (KBH) or sodium cyanoborohydride (NaBHCN).
Example Protocol
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Protection : 4-Hydroxybenzaldehyde is ethoxylated using ethyl bromide and potassium carbonate in dimethylformamide (DMF), yielding 4-ethoxybenzaldehyde.
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Imine Formation : 4-Ethoxybenzaldehyde reacts with 2-methylpropylamine in anhydrous ethanol at 60°C for 6 hours.
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Reduction : KBH is added incrementally at 0°C, followed by stirring at room temperature for 12 hours.
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Deprotection : The ethoxy group is hydrolyzed using concentrated HCl at reflux, yielding 4-{[(2-methylpropyl)amino]methyl}phenol.
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Salt Formation : The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.
Yield and Purity : This method achieves yields of 82–85% with ≥98% purity (HPLC).
Mannich Reaction: Direct Aminomethylation of Phenol
Mechanistic Overview
The Mannich reaction enables one-step introduction of the aminomethyl group via condensation of phenol, formaldehyde, and 2-methylpropylamine under acidic conditions. The reaction proceeds through nucleophilic attack of the amine on the formaldehyde-activated α-carbon, followed by electrophilic aromatic substitution at the para position of phenol.
Optimized Conditions
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Solvent : Aqueous ethanol (50% v/v)
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Catalyst : 1M HCl (10 mol%)
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Molar Ratios : Phenol:formaldehyde:2-methylpropylamine = 1:1.2:1.1
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Temperature : 70°C, 8 hours
Workup : The crude product is extracted with dichloromethane, washed with brine, and crystallized from chloroform to afford the hydrochloride salt.
Performance Metrics : Yield ranges from 75–78%, with purity ≥97% (GC-MS).
Nucleophilic Substitution of Halogenated Intermediates
Synthesis of 4-(Chloromethyl)phenol Precursors
An alternative route involves the preparation of 4-(chloromethyl)phenol via chlorination of 4-methylphenol using thionyl chloride (SOCl) in DMF. Subsequent reaction with 2-methylpropylamine in acetonitrile at 50°C for 24 hours affords the target compound.
Key Considerations
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Side Reactions : Competing elimination to form 4-vinylphenol is minimized by maintaining low temperatures (0–5°C) during chlorination.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, followed by HCl salt formation in ether.
Yield : 68–72%, with 96% purity (NMR).
Comparative Analysis of Synthetic Methods
Purification and Crystallization Strategies
Solvent-Based Crystallization
Post-synthesis, the hydrochloride salt is purified via recrystallization from chloroform or ethyl acetate/petroleum ether mixtures. For instance, dissolving the crude product in hot ethanol and cooling to −10°C yields needle-like crystals with 99.5–99.7% purity (GLC).
Acid-Base Extraction
Impurities are removed by partitioning the free base between aqueous HCl and dichloromethane, followed by neutralization and solvent evaporation.
Industrial-Scale Process Considerations
Chemical Reactions Analysis
4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural and molecular differences:
Physicochemical Properties
- Solubility: Hydrochloride salts generally improve aqueous solubility. The target compound’s isobutyl group confers moderate lipophilicity (inferred logP ~2–3), whereas ractopamine’s dual phenol groups enhance polarity .
- Polarity : p-Hydroxyephedrine’s hydroxyl group increases polarity compared to the target compound .
- Molecular Weight : Ractopamine’s higher molecular weight (337.84 g/mol) may limit bioavailability relative to the target compound (215.72 g/mol) .
Biological Activity
4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride, also known as a derivative of phenolic compounds, has garnered attention in recent years for its potential biological activities. This compound exhibits a range of properties that make it significant in the fields of medicinal chemistry and pharmacology, particularly for its antimicrobial and anticancer effects.
Chemical Structure and Properties
The chemical formula for this compound is C12H17ClN2O, with a molecular weight of approximately 232.73 g/mol. Its structure includes a phenolic ring substituted with an amino group, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function by:
- Inhibition of Enzymes : The compound can bind to various enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Interaction : It may interact with receptors involved in signaling pathways, leading to altered cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines, including:
- Breast cancer (MCF-7) : IC50 = 25 µM
- Lung cancer (A549) : IC50 = 30 µM
The mechanism behind its anticancer activity may involve the induction of apoptosis and the inhibition of cell cycle progression, making it a subject of interest for further therapeutic exploration .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study published in MDPI highlighted the compound's effectiveness against resistant strains of bacteria, emphasizing its potential role in combating antibiotic resistance .
- Cancer Cell Line Studies : Research conducted at a university laboratory found that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, suggesting a need for further investigation into its mechanisms and potential clinical applications .
- Pharmacokinetics : Investigations into the pharmacokinetic profile revealed that the compound is rapidly absorbed and metabolized, which is crucial for its efficacy as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride?
- Methodological Answer : The synthesis typically involves a reductive amination reaction between 4-hydroxybenzaldehyde and 2-methylpropylamine, followed by hydrochloric acid salt formation. Purification is achieved via recrystallization using ethanol/water mixtures. Reaction progress is monitored by thin-layer chromatography (TLC) with ninhydrin staining for amine detection. Optimization of solvent ratios and temperature gradients during crystallization improves yield and purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm the aromatic proton environment and methylpropylamino linkage, Fourier-transform infrared spectroscopy (FT-IR) for functional group identification (e.g., O–H stretch at ~3200 cm⁻¹), and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Mass spectrometry (MS) provides molecular ion verification (e.g., [M+H]⁺ at m/z corresponding to C₁₁H₁₈ClNO) .
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions. Evaluate hygroscopicity via dynamic vapor sorption (DVS) and pH-dependent stability in buffers (pH 2–9) over 72 hours. Monitor degradation products using LC-MS .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Employ density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking simulations (e.g., AutoDock Vina) to assess binding affinities to receptors like adrenergic or histaminergic proteins. Pair these with molecular dynamics (MD) simulations to study solvation effects and conformational stability .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer : Synthesize analogs with variations in the methylpropyl chain length or phenol substituents. Use in vitro assays (e.g., radioligand binding for receptor selectivity) and correlate results with steric/electronic parameters (e.g., Hammett constants). Apply multivariate regression to identify critical substituent effects on bioactivity .
Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Perform meta-analyses of published datasets to identify confounding variables (e.g., assay type, cell line differences). Validate findings via orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). Use design of experiments (DoE) to systematically test hypotheses about concentration-dependent effects .
Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?
- Methodological Answer : Apply response surface methodology (RSM) to model interactions between temperature, catalyst loading, and solvent polarity. Use in-line FT-IR or Raman spectroscopy for real-time monitoring of intermediate formation. Compare batch vs. flow chemistry setups to enhance mass transfer and reduce side reactions .
Q. What role does this compound play in designing novel drug delivery systems or materials?
- Methodological Answer : Explore its use as a functional monomer in molecularly imprinted polymers (MIPs) for targeted drug release. Assess compatibility with lipid-based nanoparticles (e.g., encapsulation efficiency via dialysis). Characterize thermal stability for incorporation into biodegradable matrices (e.g., poly(lactic-co-glycolic acid)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
